5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine

Flavor Chemistry Sensory Analysis Food Science

5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine (CAS 23747-48-0) is a bicyclic pyrazine derivative, specifically a 5-methyl-substituted 6,7-dihydro-5H-cyclopenta[b]pyrazine, with molecular formula C₈H₁₀N₂ and molecular weight 134.18 g/mol. It is a clear, colorless to pale yellow liquid at room temperature with a nutty, roasted odor profile.

Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
CAS No. 23747-48-0
Cat. No. B1580595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine
CAS23747-48-0
Molecular FormulaC8H10N2
Molecular Weight134.18 g/mol
Structural Identifiers
SMILESCC1CCC2=NC=CN=C12
InChIInChI=1S/C8H10N2/c1-6-2-3-7-8(6)10-5-4-9-7/h4-6H,2-3H2,1H3
InChIKeyYZEFQPIMXZVPKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityslightly soluble in water;  soluble in oils, propylene glycol, organic solvents
miscible at room temperature (in ethanol)

5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine (CAS 23747-48-0): Product Specifications and Procurement Baseline


5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine (CAS 23747-48-0) is a bicyclic pyrazine derivative, specifically a 5-methyl-substituted 6,7-dihydro-5H-cyclopenta[b]pyrazine, with molecular formula C₈H₁₀N₂ and molecular weight 134.18 g/mol [1]. It is a clear, colorless to pale yellow liquid at room temperature with a nutty, roasted odor profile . The compound is classified as a flavor and fragrance agent, bearing the FEMA number 3306 and is used in food, cosmetic, and pharmaceutical applications [2]. As a member of the alkylcyclopentapyrazine family, its unique bicyclic structure imparts distinct sensory properties compared to simpler pyrazines, making it a critical component in flavor and fragrance formulations.

Why Generic Alkylpyrazine Substitution Fails for 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine


Within the pyrazine flavor and fragrance class, subtle structural variations—such as ring fusion, degree of saturation, and alkyl substitution pattern—dramatically alter sensory and physicochemical properties. The 6,7-dihydro-5H-cyclopenta[b]pyrazine core imparts a distinctive roasted nutty character that is not replicated by simpler monocyclic pyrazines like 2,5-dimethylpyrazine or 2-acetylpyrazine, which exhibit divergent boiling points, odor thresholds, and flavor nuances [1]. Furthermore, the specific 5-methyl substitution on the saturated cyclopenta ring of the target compound yields a unique balance of volatility and stability, distinguishing it from both the unsubstituted parent 6,7-dihydro-5H-cyclopenta[b]pyrazine and the fully aromatic 5,6,7,8-tetrahydroquinoxaline analog [2]. Therefore, direct substitution with a generic 'pyrazine flavor' or a closely related analog will result in an altered sensory profile and potential formulation instability, necessitating specific procurement of 5-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine (CAS 23747-48-0).

Quantitative Evidence for Differentiated Procurement of 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine (CAS 23747-48-0)


Sensory Profile: Unique Nutty, Roasted, and Peanut Nuance vs. Other Alkylpyrazines

5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine is characterized by a distinct nutty, roasted, peanut, and earthy aroma, with specific descriptors including 'hazelnut,' 'musty,' and 'peanut' . In contrast, the related analog 5,6,7,8-tetrahydroquinoxaline, while sharing a nutty base, is primarily described as 'musty, nutty, cheesy' and lacks the strong peanut and roasted character [1]. The simpler pyrazine 2,5-dimethylpyrazine is described as 'cocoa, roasted nut, woody,' lacking the earthy peanut specificity [2]. This distinct and nuanced aroma profile is critical for formulators aiming to replicate specific natural food flavors like palm sugar, roasted peanuts, or coffee.

Flavor Chemistry Sensory Analysis Food Science

Boiling Point and Volatility: A Critical Parameter for Thermal Stability in Food Processing

The boiling point of 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine is 200-201 °C at 760 mmHg , which is significantly higher than that of many simple monocyclic pyrazines used as flavorants. For example, 2,5-Dimethylpyrazine boils at 155 °C at 760 mmHg [1], and 2-Acetylpyrazine boils at 78-79 °C at 8 mmHg (corresponding to a much lower boiling point at atmospheric pressure) . The higher boiling point of the target compound indicates lower volatility and greater thermal stability, making it more suitable for applications involving baking, roasting, or other high-temperature food processing steps where retention of the flavor compound is critical.

Thermal Processing Flavor Stability Physical Chemistry

Regulatory Status and Purity: Differentiated by FEMA GRAS Designation and High Purity Grades

5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine (FEMA 3306) is listed as Generally Recognized As Safe (GRAS) by FEMA for use as a flavoring agent [1]. This status is distinct from the unsubstituted parent, 6,7-dihydro-5H-cyclopenta[b]pyrazine, which has not been assigned a FEMA number and is not indicated for flavor use [2]. Furthermore, the compound is commercially available in high-purity FG (Food Grade) specifications, such as ≥97% purity from Sigma-Aldrich and 99-100% (GC) purity from ChemImpex , meeting strict food and fragrance regulatory requirements (IFRA, EU regulations). This combination of a specific GRAS designation and the availability of validated high-purity grades provides a clear procurement advantage for food and cosmetic manufacturers.

Regulatory Affairs Quality Control Food Safety

Solubility Profile: Differential Solubility in Ethanol and Organic Solvents for Formulation Flexibility

The solubility profile of 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine is characterized as slightly soluble in water, but soluble in oils, propylene glycol, and organic solvents, and miscible with ethanol at room temperature [1]. This is in contrast to 2,5-Dimethylpyrazine, which is reported as completely miscible with water [2], and 2-Acetylpyrazine, which is a crystalline solid with different solubility characteristics . The specific lipophilic nature of the target compound, with a logP (estimated) of 1.83 [3], makes it particularly suitable for oil-based flavor formulations and fragrance applications where aqueous solubility is not desired.

Formulation Science Solubility Product Development

Optimal Application Scenarios for 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine Based on Evidence


Roasted Peanut, Coffee, and Nutty Flavor Replication in Processed Foods

The unique sensory profile of 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine, with its specific roasted peanut and nutty notes, makes it the preferred choice for replicating the characteristic flavor of roasted peanuts, coffee, and nuts in processed foods. Its higher boiling point (200-201 °C) ensures it withstands the thermal processing involved in roasting, baking, or extrusion, unlike more volatile pyrazines that may be lost during manufacturing . This compound's FEMA GRAS status and high-purity grades provide regulatory assurance for use in food products [1].

Oil-Based Flavor and Fragrance Formulations Requiring Lipophilic Character

Formulators designing oil-based flavor emulsions, dressings, or anhydrous fragrance products should select 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine due to its solubility profile. Its slight water solubility, high solubility in oils and organic solvents, and logP of ~1.83 ensure it partitions favorably into the lipid phase [2]. This property prevents unwanted leaching into aqueous phases and ensures a consistent, long-lasting flavor release, which is a key differentiator from more water-soluble pyrazine alternatives [3].

High-Temperature Food Processing: Baking, Roasting, and Extrusion

In applications involving high heat, such as the production of baked goods, roasted meats, or extruded snacks, 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine offers superior flavor retention. Its boiling point of 200-201 °C at atmospheric pressure is substantially higher than that of commonly used alternatives like 2,5-dimethylpyrazine (155 °C) [4]. This thermal stability translates to less flavor loss during processing, more efficient use of the flavoring agent, and a more authentic, robust end-product flavor profile.

Compliance-Sensitive Flavor and Fragrance Product Development

For products requiring strict adherence to international food and fragrance regulations (e.g., IFRA, EU Flavourings Regulation), procurement of 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine (FEMA 3306) is essential. Its recognized GRAS status and availability in certified high-purity grades (≥97% FG) streamline regulatory review and quality control . Using unapproved or lower-purity analogs introduces unnecessary regulatory and quality risks, making the target compound the compliant choice for commercial product development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.